molecular formula C31H41ClN2O9 B11929884 Ansamitocin derivative TN-006

Ansamitocin derivative TN-006

Cat. No.: B11929884
M. Wt: 621.1 g/mol
InChI Key: YQVKSZNVVCIETH-PRWXLFGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-O-Demethyl-AP3: is a secondary metabolite derived from Ansamitocin P-3, a macrocyclic antitumor antibiotic. Ansamitocin P-3 exerts its therapeutic effects by inhibiting microtubules, making it a potent antitumor agent .

Chemical Reactions Analysis

Types of Reactions: 20-O-Demethyl-AP3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

20-O-Demethyl-AP3 has several scientific research applications:

Mechanism of Action

20-O-Demethyl-AP3 exerts its effects by inhibiting microtubules, similar to its parent compound, Ansamitocin P-3. This inhibition disrupts cell division, leading to cell death, which is particularly effective against rapidly dividing cancer cells. The molecular targets include tubulin, a key protein in microtubule formation .

Comparison with Similar Compounds

Uniqueness: 20-O-Demethyl-AP3 is unique due to its specific demethylation, which may alter its pharmacokinetics and pharmacodynamics compared to its parent compound, Ansamitocin P-3. This modification can potentially enhance its therapeutic profile or reduce side effects .

Properties

Molecular Formula

C31H41ClN2O9

Molecular Weight

621.1 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-12,21-dihydroxy-20-methoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C31H41ClN2O9/c1-16(2)28(37)42-24-14-25(36)34(6)20-12-19(13-21(35)26(20)32)11-17(3)9-8-10-23(40-7)31(39)15-22(41-29(38)33-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,35,39H,11,14-15H2,1-7H3,(H,33,38)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1

InChI Key

YQVKSZNVVCIETH-PRWXLFGZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)O)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)O)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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